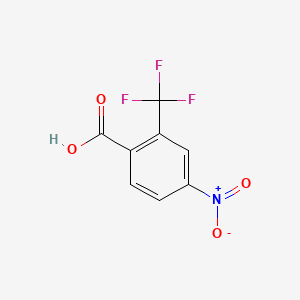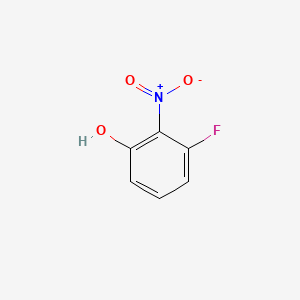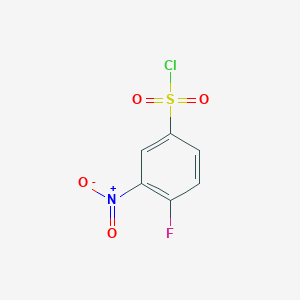![molecular formula C12H8FNO2S B1304264 1-Fluoro-4-[(4-nitrophényl)sulfanyl]benzène CAS No. 2438-85-9](/img/structure/B1304264.png)
1-Fluoro-4-[(4-nitrophényl)sulfanyl]benzène
Vue d'ensemble
Description
The compound "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" is a fluorinated aromatic molecule that is structurally related to various other compounds studied in the literature. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar chemical motifs, such as nitro substitution, sulfanyl groups, and fluorinated aromatic rings. These structural features are commonly found in compounds with potential applications in materials science, pharmaceuticals, and organic synthesis due to their unique electronic and steric properties.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been demonstrated in the literature. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was achieved through multiple routes, including direct fluorination and fluorodenitration processes . These methods highlight the versatility and reactivity of fluorinated aromatic compounds and provide insight into potential synthetic routes that could be adapted for the synthesis of "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene".
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" has been characterized using crystallography. For example, the crystal structure of 1-(4-fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine was determined, revealing a non-planar butadiene unit and a chair conformation of the piperazine ring . This suggests that the presence of substituents such as the nitro group and sulfanyl chain can influence the overall conformation and crystal packing of the molecule.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds under nucleophilic aromatic substitution conditions has been explored. The study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene showed that the fluorine atom could be substituted with various nucleophiles, leading to a range of disubstituted benzene derivatives . This indicates that "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" could potentially undergo similar nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the fluorinated position.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure. The crystallographic analysis of two isomers of 3-nitrobenzotrifluoride revealed different packing arrangements and intermolecular interactions, which can affect their physical properties such as solubility and melting point . These findings can be extrapolated to predict that "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" may also exhibit unique properties based on its molecular conformation and crystal packing.
Applications De Recherche Scientifique
Recherche en protéomique
1-Fluoro-4-[(4-nitrophényl)sulfanyl]benzène: est utilisé dans la recherche en protéomique, où il sert de réactif pour l'identification et la quantification des protéines. La capacité du composé à interagir avec les acides aminés et les protéines dans des conditions spécifiques en fait un outil précieux pour sonder la structure et la fonction des protéines .
Ingénierie de surface
Ce composé est essentiel dans l'ingénierie de surface, en particulier dans l'immobilisation de biomolécules sur des surfaces. Son groupe sulfanyl réactif peut former des liaisons fortes avec une variété de substrats, permettant la fixation stable des biomolécules, ce qui est crucial pour le développement de biosenseurs et d'outils de diagnostic .
Bioconjugaison
En bioconjugaison, (4-Fluorophényl)(4-nitrophényl)sulfane sert de lieur pour relier les biomolécules à d'autres entités, telles que les médicaments ou les marqueurs fluorescents. Cette application est importante dans la création de thérapies ciblées et d'agents d'imagerie qui peuvent se concentrer sur des cellules ou des tissus spécifiques .
Fonctionnalisation des polymères
Les groupes réactifs du composé le rendent adapté à la fonctionnalisation des polymères. En se fixant aux chaînes polymères, il peut modifier les propriétés de surface des matériaux, conduisant à des progrès en science des matériaux et à la création de nouveaux matériaux aux caractéristiques souhaitées .
Développement de médicaments
Dans le développement de médicaments, This compound peut être utilisé pour synthétiser de nouveaux composés ayant des effets thérapeutiques potentiels. Ses composants structurels peuvent être incorporés dans les molécules de médicaments, améliorant leur efficacité ou modifiant leurs profils pharmacocinétiques .
Chimie analytique
Les chimistes analytiques utilisent ce composé comme étalon ou réactif dans diverses techniques analytiques. Sa signature chimique unique permet la détection et la mesure précises des substances dans des mélanges complexes, aidant à l'analyse des compositions chimiques .
Synthèse chimique
Le composé sert d'intermédiaire en synthèse chimique, facilitant la production de molécules complexes. Sa nature réactive lui permet de participer à une variété de réactions chimiques, contribuant à la synthèse de divers composés organiques .
Sciences de l'environnement
Enfin, (4-Fluorophényl)(4-nitrophényl)sulfane a des applications en sciences de l'environnement, en particulier dans l'étude de la dégradation des polluants. Les chercheurs peuvent l'utiliser pour comprendre la dégradation de composés similaires dans l'environnement, ce qui est essentiel pour évaluer l'impact environnemental et développer des stratégies de remédiation .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUMIWSFRGDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382421 | |
| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2438-85-9 | |
| Record name | 1-Fluoro-4-[(4-nitrophenyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)




![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)







